Technical Guide: 1-Fmoc-Piperazine Hydrobromide
Technical Guide: 1-Fmoc-Piperazine Hydrobromide
Role in Medicinal Chemistry & Solid-Phase Synthesis
Part 1: Executive Summary & Chemical Profile
1-Fmoc-piperazine hydrobromide (CAS: 352351-60-1) is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics, combinatorial libraries, and small-molecule drugs. Unlike simple piperazine, which acts as a secondary amine deprotection reagent in Fmoc chemistry, 1-Fmoc-piperazine serves as a mono-protected scaffold. It allows researchers to introduce a piperazine moiety—a "privileged structure" in medicinal chemistry—into a molecular backbone with precise regiocontrol.
The Fmoc (9-fluorenylmethoxycarbonyl) group protects one nitrogen, allowing the other to react (e.g., acylation, alkylation) without polymerization or cross-linking. The hydrobromide salt form enhances the compound's crystallinity and shelf-stability compared to the free base, which can be prone to oxidation or hygroscopic degradation.
Chemical Characterization Table
| Property | Data |
| IUPAC Name | 9H-fluoren-9-ylmethyl piperazine-1-carboxylate hydrobromide |
| Common Name | 1-Fmoc-piperazine HBr |
| CAS Number | 352351-60-1 |
| Molecular Formula | C₁₉H₂₀N₂O₂[1][2][3] · HBr |
| Molecular Weight | 389.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, MeOH; sparingly soluble in water |
| Melting Point | ~147–149 °C (decomposition) |
| Storage | 2–8 °C, Desiccate (Hygroscopic) |
Part 2: Mechanistic Insight & Applications
The "Privileged Scaffold" Hypothesis
Piperazine rings are ubiquitous in pharmaceutical chemistry, appearing in antidepressants, antihistamines, and antipsychotics. The ring provides a semi-rigid conformational constraint that positions substituents in defined vectors, enhancing binding affinity to G-protein coupled receptors (GPCRs) and kinases.
1-Fmoc-piperazine hydrobromide enables the synthesis of unsymmetrical piperazines . By protecting one amine, chemists can derivatize the N1 position, remove the Fmoc group, and then derivatize the N4 position with a different functional group. This "differentiation strategy" is critical for Structure-Activity Relationship (SAR) studies.
Role in Solid-Phase Peptide Synthesis (SPPS)
In peptide chemistry, this reagent is used to introduce a piperazine linker or to cap a peptide chain with a piperazine moiety that can be further functionalized.
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Conformational Restriction: Inserting a piperazine into a peptide backbone restricts the phi/psi angles, potentially stabilizing turn conformations (beta-turns) in peptidomimetics.
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Solubility Enhancement: The basic nitrogen of the piperazine (once deprotected or alkylated) can improve the aqueous solubility of hydrophobic peptide sequences.
Part 3: Visualization of Chemical Logic
The following diagram illustrates the strategic workflow for using 1-Fmoc-piperazine to build an unsymmetrical drug scaffold.
Caption: Step-wise synthesis of unsymmetrical piperazine derivatives using 1-Fmoc-piperazine as a differentiating scaffold.
Part 4: Experimental Protocols
Synthesis of 1-Fmoc-piperazine Hydrobromide (Lab Scale)
Note: While commercially available, in-house synthesis may be required for isotopically labeled variants or cost reduction.
Principle: The challenge is preventing the formation of bis-Fmoc-piperazine. This is achieved by using a large excess of piperazine relative to the Fmoc reagent.
Protocol:
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Dissolution: Dissolve piperazine (10.0 eq) in DCM/DMF (1:1 v/v). High equivalents are strictly necessary to statistically favor mono-protection.
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Addition: Dropwise add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.0 eq) dissolved in DCM over 1 hour at 0 °C.
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Reaction: Stir at room temperature for 4 hours. Monitor by TLC (bis-Fmoc product is less polar; mono-Fmoc is more polar).
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Workup:
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Filter off any insoluble bis-Fmoc byproduct.
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Wash the organic layer copiously with water (5x) to remove the excess unreacted piperazine.
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The organic layer contains the mono-Fmoc free base.
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Salt Formation: Dry the organic layer (MgSO₄), filter, and treat with HBr in acetic acid or HBr in diethyl ether (1.05 eq).
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Isolation: The hydrobromide salt precipitates. Filter, wash with cold ether, and dry under vacuum.
Solid-Phase Coupling Protocol
This protocol describes coupling 1-Fmoc-piperazine to a resin-bound carboxylic acid (e.g., a peptide chain).
Reagents:
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Resin (e.g., Rink Amide or Wang, pre-swelled)[4]
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1-Fmoc-piperazine HBr (3.0 eq)
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HATU (2.9 eq) or DIC/HOBt
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DIPEA (6.0 eq) (Double base required: one to neutralize HBr, one for activation)
Steps:
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Activation: In a vial, dissolve 1-Fmoc-piperazine HBr and HATU in DMF. Add DIPEA. The solution should turn yellow (activation). Shake for 1 minute.
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Coupling: Add the activated mixture to the resin-bound acid.
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Incubation: Agitate at room temperature for 1–2 hours.
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Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). Note: Coupling secondary amines (like piperazine) to sterically hindered resins can be slow; double coupling is recommended.
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Washing: Drain and wash resin with DMF (3x) and DCM (3x).
Part 5: Safety & Handling (E-E-A-T)
Stability
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Hygroscopicity: The hydrobromide salt is hygroscopic. Exposure to moisture can lead to clumping and hydrolysis over extended periods. Store in a desiccator.
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Fmoc Stability: The Fmoc group is base-labile.[3] Avoid contact with primary or secondary amines (e.g., piperidine fumes) during storage, as this will prematurely cleave the protecting group.
Toxicology
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Piperazine derivatives: Generally considered low toxicity, but piperazine itself is a sensitizer.
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Handling: Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water.
Part 6: References
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Sigma-Aldrich. (n.d.). 1-Fmoc-piperazine hydrobromide Product Specification. Retrieved from
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Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8] Chemical Reviews, 109(6), 2455-2504. (Review of protection strategies including Fmoc).
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Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[4] The Journal of Organic Chemistry, 37(22), 3404–3409. (Foundational paper on Fmoc chemistry).
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Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. (Context on piperazine as a privileged scaffold).
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Chem-Impex International. (n.d.). Fmoc-Piperazine HCl/HBr Data Sheet. Retrieved from
Sources
- 1. 1-Fmoc-哌嗪 氢溴酸盐 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]
- 3. chempep.com [chempep.com]
- 4. peptideweb.com [peptideweb.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
